molecular formula C12H15FO3 B1359269 Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate CAS No. 691904-77-5

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Cat. No.: B1359269
CAS No.: 691904-77-5
M. Wt: 226.24 g/mol
InChI Key: ZTHVZSUQIOWMDB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate: is an organic compound characterized by its molecular structure, which includes a fluorine atom, a methoxy group, and an ethyl ester group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of 2-fluoro-4-methoxybenzene with ethyl 3-chloropropanoate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with ethyl 3-bromopropanoate in the presence of a palladium catalyst and a base.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Carboxylic Acid: Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoic acid.

  • Alcohol: Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanol.

  • Substitution Products: Various amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's role in a given context.

Comparison with Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate: Similar structure but lacks the fluorine atom.

  • Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness: Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVZSUQIOWMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl (2E)-3-(2-fluoro-4-methoxyphenyl)acrylate (7.07 g, 31.5 mmol), tetrahydrofuran (50 mL), ethanol (5 mL) and platinum oxide (300 mg) was stirred overnight under a hydrogen atmosphere at room temperature. The catalyst was filtered off and the filtrate was concentrated. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane) to give the title compound (5.97 g, yield 84%) as a colorless oil.
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

An oven dried flask was charged with sodium hydride (60%) (389 mg, 9.73 mmol) and THF (25 mL) and cooled to 0° C. Triethyl phosphonoacetate (1.948 mL, 9.73 mmol) was added dropwise and the reaction was heated to 50° C. for 1 hr. The reaction was then cooled to 0° C., and 2-fluoro-4-methoxy-benzaldehyde (1000 mg, 6.49 mmol) was added via cannula in THF (4×5 mL). The reaction was then heated at reflux for 16 hours. Next, the reaction was cooled to room temperature and diluted with ethyl acetate (75 mL). The organic layer was washed with water (2×75 mL) and brine (75 mL), dried over sodium sulfate, filtered, and concentrated. The residue was dissolved in ethanol (20 mL) and 10% palladium on carbon (100 mg) was added. The reaction was placed under an atmosphere of H2 (balloon) and stirred for 4 hours. The reaction was then filtered and concentrated. Purification of the residue via flash chromatography on silica gel (0 to 40% ethyl acetate/hexanes) afforded ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate. 1H NMR (CDCl3, 500 MHz) δ 7.09 (t, J=8.5 Hz, 1H), 6.60 (m, 2H), 4.12 (q, J=7.2 Hz, 2H), 3.77 (s, 3H), 2.90 (t, J=7.6 Hz, 2H), 2.58 (t, J=7.7 Hz, 2H), 1.23 (t, J=7.2 Hz, 3H).
Quantity
389 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Triethyl phosphonoacetate
Quantity
1.948 mL
Type
reactant
Reaction Step Two
Quantity
1000 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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